N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide (ID: G513-0032) is a tetrahydroquinoline derivative with a benzenesulfonyl group at the 1-position and a 2-chloro-6-fluorobenzamide substituent at the 6-position. Its molecular formula is C₁₉H₁₈ClFN₂O₂, with a molecular weight of 360.81 g/mol (free base) or 444.91 g/mol when including the benzenesulfonyl moiety (). The compound is noted for its role as a RORγ inverse agonist, with an IC₅₀ <15 μmol/L (). Its structure combines a rigid tetrahydroquinoline core with halogenated aromatic groups, optimizing interactions with biological targets while influencing physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-11-12-20-15(14-16)6-5-13-26(20)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBSETAFEZNRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide typically involves a multi-step synthesis process:
Starting with 1,2,3,4-tetrahydroquinoline as the precursor, it undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
The intermediate product is then subjected to a coupling reaction with 2-chloro-6-fluorobenzoyl chloride under acidic or basic conditions, using catalysts like dimethylaminopyridine (DMAP) or in the presence of an organic base.
Industrial Production Methods: Industrial-scale synthesis may employ optimized reaction conditions, automated flow reactors, and high-throughput screening techniques to enhance yield and purity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced, typically at the amide or the sulfone group, depending on the reagents.
Substitution: The benzene ring and the chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation Reagents: Manganese dioxide (MnO2), hydrogen peroxide (H2O2).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Heating in the presence of a strong base or acid, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: Depending on the reactions, it may yield sulfoxides, sulfones, or substituted benzamide derivatives.
Scientific Research Applications
Catalysis: Utilized as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes or biological targets.
Drug Development: Evaluated as a scaffold for developing new therapeutic agents.
Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.
Cancer Research: Explored for its potential role in inhibiting cancer cell proliferation.
Material Science: Used in the design of new materials with unique properties.
Polymer Chemistry: A precursor in the synthesis of specialized polymers.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzyme active sites or cell receptors. By binding to these targets, it can modulate biological pathways, leading to inhibition or activation of various cellular processes. The exact mechanism may vary based on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
Sulfonyl vs. Sulfonamide Groups
- 2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (): Replaces the 2-chloro-6-fluorobenzamide with a 2,4-difluorobenzenesulfonamide group. Demonstrates higher potency (IC₅₀ <1 μmol/L) compared to the target compound, likely due to enhanced hydrogen bonding via the sulfonamide group. Molecular weight: ~460 g/mol (estimated), slightly higher than the target compound.
Halogen Positional Isomerism
- 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide (): Features a 3-chlorobenzamide substituent instead of 2-chloro-6-fluorobenzamide. Molecular formula: C₂₂H₁₈ClFN₂O₃S (identical to the target compound but with different halogen placement).
Functional Group Modifications in Analogous Scaffolds
Amide vs. Acetamide Derivatives
- N-(1-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (): Replaces benzamide with an acetamide group and introduces a hexafluorohydroxypropan-2-yl moiety. Shows EC₅₀ <30 μmol/L, indicating moderate efficacy as a RORγ inverse agonist. The trifluoromethyl groups enhance lipophilicity and metabolic resistance but may reduce aqueous solubility.
Piperidinyl and Pyrrolidinyl Derivatives
- N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (): Substitutes the benzenesulfonyl group with a piperidin-4-yl moiety. Exhibits 72.6% synthesis yield and >95% HPLC purity, suggesting favorable synthetic accessibility compared to the target compound’s benzenesulfonyl group, which may require more complex sulfonation steps.
RORγ Inverse Agonists
Key Findings :
- The target compound’s benzenesulfonyl group contributes to moderate potency but may limit membrane permeability due to increased molecular weight.
- Sulfonamide derivatives (e.g., 2,4-difluoro analog) exhibit superior potency, likely due to stronger hydrogen-bonding interactions with the RORγ ligand-binding domain.
Physicochemical Properties
Structural Insights :
- Halogenation : The 2-chloro-6-fluoro pattern in the target compound balances electron-withdrawing effects and steric bulk, optimizing target affinity without excessive hydrophobicity.
- Sulfonyl vs. Sulfonamide : Sulfonamide groups (e.g., 2,4-difluoro derivative) increase polarity but reduce cell permeability compared to sulfonyl groups.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a benzenesulfonyl group and a 2-chloro-6-fluorobenzamide moiety. The structural formula can be represented as follows:
- Molecular Formula : CHClF NOS
- Molecular Weight : 464.6 g/mol
This unique structure contributes to its diverse biological activities, particularly in inhibiting specific enzymes and interacting with various cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Its sulfonamide group is known to form hydrogen bonds with active sites on enzymes, thereby modulating their activity.
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against human tumor cell lines. It has been evaluated for its ability to inhibit cell proliferation in different cancer models.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of various compounds including this compound, it was found to exhibit high efficacy against the A549 lung cancer cell line with an IC value significantly lower than many standard chemotherapeutics. The compound demonstrated higher activity in 2D assays compared to 3D cultures, indicating its potential for further development in cancer therapies.
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited specific enzymes linked to metabolic disorders. The structure-function relationship was analyzed using molecular docking studies that confirmed favorable binding interactions between the compound and target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
